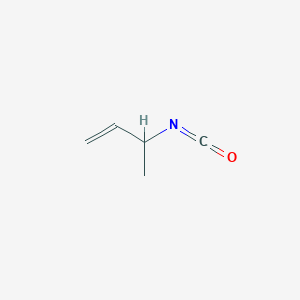
3-Isocyanatobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis of Glycerin Carbonate-Based Intermediates
The study presented in the first paper introduces a novel synthesis method for glycerin carbonate-based intermediates using thiol-ene chemistry. This method involves the Williamson ether synthesis to produce 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) and the subsequent UV thiol-ene coupling to synthesize dicyclocarbonates. Remarkably, the reaction proceeds under air without the need for solvents or photoinitiators, resulting in high yields. The synthesized intermediates were then used to create polyhydroxyurethanes without isocyanate through step growth polyaddition. These polyhydroxyurethanes were characterized by various analytical techniques, revealing glass transition temperatures ranging from -31°C to -14°C, molecular weights between 7,000 to 9,000 g/mol, and degradation temperatures for 5% weight loss between 227°C and 250°C .
Isocyanates in Enantiomer Separation
The second paper explores the use of isocyanates for the separation of enantiomers, particularly amino acids, N-methylamino acids, and 3-hydroxy acids. The formation of N-alkylureido derivatives from amino acid esters enhances the selectivity of chiral stationary phases, allowing for complete separation of enantiomers, including challenging ones like proline and isovaline. The study also demonstrates that isocyanates can react with N-methylamino acids and 3-hydroxy acids to form N-alkylureido/N-alkylamide and N-alkylcarbamate/N-alkylamide derivatives, respectively. This method enabled the first-time separation of enantiomers of N-methylamino and 3-hydroxy acids on chiral stationary phases, with the elution order determined using optically active reference compounds .
Synthesis and Anticancer Activity of Trifluoroethyl Isocyanate Derivatives
In the third paper, a new method for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene is described. The synthesized isocyanate was then used to create carbamates and ureas. A series of trifluoroethyl-substituted ureas were evaluated for their anticancer activity by the National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screening Program. The compounds exhibited moderate anticancer activity against certain cancer types, including leukemia, non-small cell lung cancer, and renal cancer, when tested on individual human cell lines at a high dose .
科学的研究の応用
Synthesis and Reactivity
- 3-Isocyanatobut-1-ene demonstrates unique reactivity, making it useful in the synthesis of various organic compounds. For instance, it reacts rapidly with acetyl bromide, leading to the formation of unstable imidoyl bromide adducts. This reactivity is further explored for its potential in synthesizing prototropic isomers of organic molecules like 2-acetyl-3-methyl pyrrole. The molecule showcases versatility in reactions such as Diels-Alder reactions when in protonated form (Lotuzas et al., 2022).
Applications in Polymer Chemistry
- In polymer chemistry, this compound plays a crucial role in forming various polymers and co-polymers. It is used in the synthesis of isocyanate adducts and oligomers, which are key intermediates in radical homo- and copolymerization processes. This application is significant in developing novel materials with specific thermal and mechanical properties (Polenz et al., 2014).
Organic Synthesis and Pharmaceuticals
- The compound has been utilized in the synthesis of various organic molecules, some of which have potential pharmaceutical applications. For instance, its derivatives are explored for the synthesis of bioisosteric 1,3-disubstituted ureas, which are potential inhibitors of human soluble epoxide hydrolase, a target for various therapeutic applications (Burmistrov et al., 2019).
Environmental and Biological Studies
- In environmental and biological contexts, derivatives of this compound have been studied for their impact on human health, particularly in occupational settings. For instance, exposure to isocyanates, including derivatives of this compound, has been investigated in relation to respiratory health, highlighting the need for caution in their handling (Pronk et al., 2009).
Safety and Hazards
Isocyanates, including 3-Isocyanatobut-1-ene, can present potential hazards in the workplace. Many workers are unaware of these hazards, which makes them more vulnerable to injury . A safety data sheet for a similar compound, 1,3-Bis(1-isocyanato-1-methylethyl)benzene, indicates that it can cause skin irritation, allergic skin reactions, serious eye irritation, and damage to organs through prolonged or repeated exposure .
将来の方向性
The future of synthetic chemistry, including the study and application of compounds like 3-Isocyanatobut-1-ene, is promising. Challenges remain in achieving higher selectivity, efficiency, environmental benignity, and sustainable energy . As research continues, we can expect to see advancements in the synthesis and application of such compounds.
特性
IUPAC Name |
3-isocyanatobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h3,5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEBLZSBALIVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)
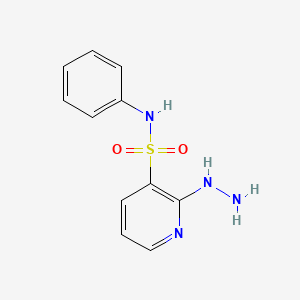
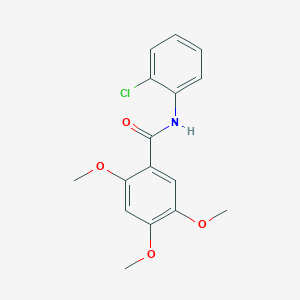
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)
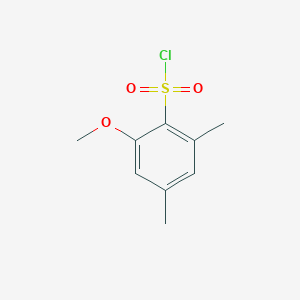
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)
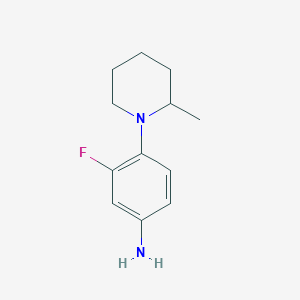
![Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B3002449.png)